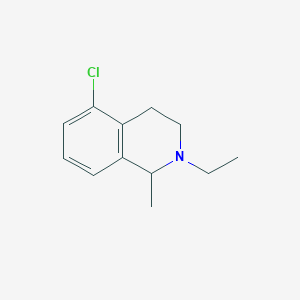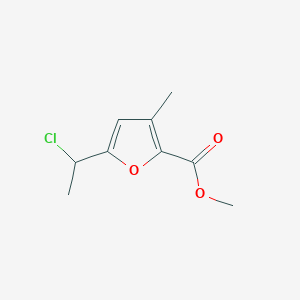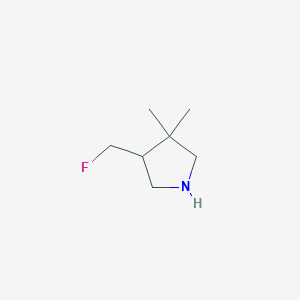
4-(Fluorométhyl)-3,3-diméthylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoromethyl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C7H14FN and its molecular weight is 131.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Fluoromethyl)-3,3-dimethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Fluoromethyl)-3,3-dimethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs d'enzymes hydrolytiques
Les fluorométhylcétones peptidiques, qui comprennent des composés comme « 4-(Fluorométhyl)-3,3-diméthylpyrrolidine », jouent un rôle crucial en chimie synthétique en raison de leurs nombreuses applications comme inhibiteurs d'enzymes hydrolytiques . L'insertion d'un ou plusieurs atomes de fluor adjacents à une fraction cétone C-terminale modifie considérablement les propriétés physicochimiques du substrat global .
Inhibiteurs de protéases
Ces composés ont la capacité d'inhiber fortement et sélectivement les protéases sérine et cystéine . Ils peuvent être utilisés comme sondes pour étudier l'activité protéolytique de ces protéases et pour élucider leur rôle dans l'apparition et la progression de plusieurs maladies .
Chimie médicinale
Les fluorométhylcétones peptidiques sont fortement exploitées pour la conception ciblée de composés pour le traitement de maladies topiques telles que divers types de cancers et d'infections virales .
Sondes chimiques
Les fluorométhylcétones (FMK) peptidiques mono-fluorométhylées sont une classe de molécules biologiquement actives qui présentent un potentiel à la fois en tant qu'inhibiteurs de protéases pour le traitement d'un éventail de maladies et en tant que sondes chimiques pour l'interrogation des processus cellulaires .
Synthèse sélective
Un protocole domino simple et efficace pour la synthèse sélective de quinazolin(thi)ones 4-difluorométhylées et 4-fluorométhylées a été établi à partir de 2-aminoacétophénones et d'iso(thio)cyanates facilement disponibles, catalysé par Selectfluor .
Découverte de médicaments
Le développement de fluorométhylcétones peptidiques (PFMK) a suscité au cours des dernières décennies un intérêt croissant dans la découverte de médicaments, car ces types de composés peuvent être utilisés comme substrats pour une grande variété de cibles biologiques .
Propriétés
IUPAC Name |
4-(fluoromethyl)-3,3-dimethylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-7(2)5-9-4-6(7)3-8/h6,9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIOOAKNVWUJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CF)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1469827.png)

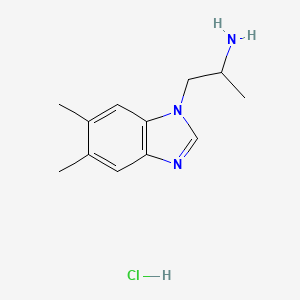
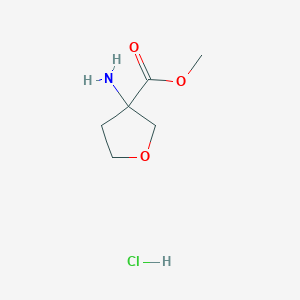


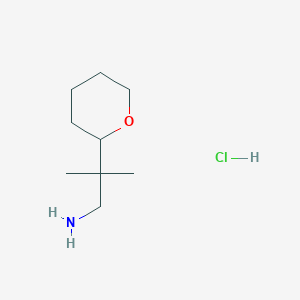

![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)

![2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide](/img/structure/B1469844.png)
![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
